
SU 16F
Overview
Description
SU 16F (CAS No. 251356-45-3) is a 3-substituted indolin-2-one derivative with the molecular formula C₂₄H₂₂N₂O₃ and a molecular weight of 386.44 g/mol . It acts as a potent inhibitor of platelet-derived growth factor receptor beta (PDGFRβ), a tyrosine kinase implicated in angiogenesis, cancer progression, and epithelial-mesenchymal transition (EMT).
Preparation Methods
The synthesis of SU 16f involves the preparation of substituted indolin-2-ones. The synthetic route typically includes the following steps:
Formation of Indolin-2-one Core: The indolin-2-one core is synthesized through a cyclization reaction involving aniline derivatives and isatin.
Substitution Reactions: The core structure is then modified through various substitution reactions to introduce the desired functional groups at specific positions on the indolin-2-one ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
SU 16f undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indolin-2-one ring.
Substitution: this compound can undergo substitution reactions where functional groups on the indolin-2-one ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Profile
- Chemical Name : 3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
- Molecular Formula : C24H22N2O3
- Molecular Weight : 386.4 g/mol
- CAS Number : 251356-45-3
- Purity : ≥98%
- Storage Conditions : -20°C
Regenerative Medicine
One of the most promising applications of SU 16F is in regenerative medicine, specifically in the conversion of fibroblasts into cardiomyocytes. This process is critical for developing therapies aimed at heart repair following myocardial infarction. This compound enhances the efficiency of this conversion when used in conjunction with other small molecules, forming part of a cocktail that promotes cardiac lineage specification .
Cancer Research
This compound has been investigated for its potential to inhibit tumor growth through its action on PDGFRβ. The inhibition of this receptor can disrupt tumor-associated angiogenesis and reduce the proliferation of cancer cells. Studies have shown that compounds like this compound can significantly affect the growth dynamics of various cancer cell lines, including those from breast and ovarian cancers .
Fibrosis and Vascular Disorders
Given its mechanism as a PDGFRβ inhibitor, this compound is also being explored for its therapeutic potential in treating fibrosis-related conditions. By modulating fibroblast activity, this compound may help reduce excessive scarring and improve tissue remodeling processes in diseases characterized by fibrosis .
Data Tables
Case Study 1: Cardiac Regeneration
In a study published by Cao et al., this compound was part of a cocktail that successfully converted human fibroblasts into functional cardiomyocytes. This research demonstrated that the inclusion of this compound significantly improved the yield of cardiomyocyte-like cells from fibroblasts, suggesting its utility in cardiac tissue engineering .
Case Study 2: Tumor Growth Inhibition
Research conducted by Lee et al. highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The study indicated that treatment with this compound led to decreased vascularization within tumors, thereby limiting their growth and spread .
Mechanism of Action
SU 16f exerts its effects by selectively inhibiting the PDGFRβ receptor. This inhibition blocks the signaling pathways that promote cell proliferation and migration. The compound also affects the expression of various proteins involved in cell survival and apoptosis, such as AKT, Bcl-xl, Bcl-2, and Bax .
Comparison with Similar Compounds
Key Properties
- Storage : Powder form stable at -20°C for 3 years; solvent solutions stable at -80°C for 1 year .
- Solubility : Typically prepared in DMSO/PEG300/Tween 80 mixtures for in vivo studies .
- Target : PDGFRβ inhibition with downstream effects on EMT pathways .
Comparison with Structurally Similar Compounds
Structural Analogues in the Indolin-2-One Series
SU 16F belongs to a class of 3-substituted indolin-2-one derivatives. Evidence from related studies highlights how substituent modifications impact biological activity:
- Structural Insights :
Pharmacological Comparisons
- This compound vs. Other PDGFR Inhibitors: While direct comparisons with PDGFR inhibitors like Imatinib are absent in the evidence, this compound’s unique indolin-2-one scaffold distinguishes it from classical kinase inhibitors (e.g., benzamide derivatives). Its dual role in EMT modulation and angiogenesis inhibition is notable .
This compound vs. KDM4 Inhibitors :
Compounds 16a–16m () share the indolin-2-one core but target lysine demethylases (KDMs). For example, 16a (chloro-substituted) showed superior KDM4 inhibition, while 16f (bulky alkoxy) was less active, underscoring the impact of substituents on target selectivity .
Physicochemical and Pharmacokinetic Properties
Property | This compound | 16a (KDM4 Inhibitor) | 16j (KDM4 Inhibitor) |
---|---|---|---|
LogP | Not reported | ~3.2 | ~2.8 |
Solubility | DMSO-soluble | Aqueous-limited | Moderate |
CNS-MPO | Calculated () | Not reported | Not reported |
- This compound ’s formulation in DMSO/PEG300/Tween 80 suggests moderate hydrophobicity, aligning with its indolin-2-one scaffold .
Biological Activity
SU 16F is a potent indolinone compound primarily recognized for its role as a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ). This compound has garnered significant attention in the biomedical field due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.
- Molecular Weight : 386.44 g/mol
- Chemical Formula : C24H22N2O3
- CAS Number : 251356-45-3
- Purity : ≥98% (HPLC)
- IC50 Values :
- PDGFRβ: 10 nM
- Proliferation of HUVEC and NIH3T3 cells: 0.11 μM
This compound functions by selectively inhibiting PDGFRβ, which plays a crucial role in cell proliferation, migration, and survival. The inhibition of this receptor can lead to several downstream effects:
- Down-regulation of Fibroblast Genes : this compound accelerates the down-regulation of genes associated with fibroblast activity, which is vital for tissue remodeling and repair .
- Cardiomyocyte Conversion : The compound enhances the efficiency of converting human fibroblasts into functional cardiomyocytes when used in conjunction with other small molecules, particularly in protocols involving a cocktail known as the 9C cocktail .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cell lines:
- Human Umbilical Vein Endothelial Cells (HUVEC) : IC50 = 0.11 μM
- NIH3T3 Fibroblast Cells : Similar inhibitory effects were observed, indicating potential applications in both angiogenesis and fibrosis-related conditions .
Case Studies
A notable case study highlighted the application of this compound in enhancing cardiac regeneration. The study involved administering this compound alongside other compounds to assess its impact on fibroblast-to-cardiomyocyte conversion:
- Findings : The combination therapy led to a significant increase in cardiomyocyte-like cells derived from fibroblasts, suggesting that this compound plays a pivotal role in cardiac tissue engineering .
Comparative Biological Activity
The following table summarizes the selectivity and potency of this compound compared to other growth factor receptors:
Receptor | IC50 (nM) | Selectivity Ratio |
---|---|---|
PDGFRβ | 10 | Reference |
VEGFR2 | >140 | >14-fold less potent |
FGFR1 | >229 | >229-fold less potent |
EGFR | >10000 | >10000-fold less potent |
This data underscores the remarkable selectivity of this compound for PDGFRβ over other receptors, which is critical for minimizing off-target effects during therapeutic applications .
Implications for Future Research
The biological activity of this compound opens avenues for further research into its therapeutic potential:
- Cardiovascular Diseases : Given its ability to promote cardiomyocyte conversion, this compound may be explored as a treatment option for heart failure and other cardiovascular conditions.
- Cancer Therapy : As an inhibitor of PDGFRβ, it could also be investigated in the context of tumor growth inhibition and metastasis prevention.
- Fibrosis Treatment : Its role in down-regulating fibroblast activity may provide insights into managing fibrotic diseases.
Q & A
Basic Research Questions
Q. What are the recommended protocols for handling and storing SU 16F in laboratory settings?
this compound is classified as a solid research compound with no significant health, fire, or reactivity risks (NFPA/HMIS rating: 0). However, general chemical safety precautions apply:
- Use gloves compatible with organic solvents (e.g., nitrile) during handling.
- Store in a cool, dry environment, avoiding prolonged exposure to light or moisture.
- Dispose of small quantities as household waste; larger amounts require compliance with local regulations .
Q. How can researchers determine the solubility profile of this compound for experimental applications?
While the Safety Data Sheet (SDS) does not specify solubility data, a methodological approach involves:
- Testing solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) via incremental addition under controlled temperatures.
- Quantifying solubility using UV-Vis spectroscopy or HPLC to measure saturation points.
- Documenting temperature-dependent variations to inform solvent selection for reaction setups .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification and structural validation.
- Thermal Analysis : DSC/TGA to evaluate melting points and thermal stability. Cross-reference results with literature or synthetic protocols to confirm consistency .
Advanced Research Questions
Q. How should researchers design controlled experiments to investigate the stability of this compound under varying environmental conditions?
- Variable Selection : Test pH (acidic/neutral/basic), temperature (4°C to 50°C), and light exposure.
- Time-Course Analysis : Sample at intervals (e.g., 24h, 48h) and quantify degradation via LC-MS.
- Statistical Design : Use factorial experiments (e.g., 2³ design) to identify interactions between variables.
- Data Validation : Compare findings with accelerated stability studies (ICH Q1A guidelines) .
Q. What methodologies are effective for reconciling contradictory data in this compound pharmacological studies?
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies, noting experimental variables (e.g., dosage, cell lines).
- Sensitivity Analysis : Identify variables most affecting outcomes (e.g., solvent choice, assay type).
- Experimental Replication : Reproduce conflicting studies under standardized conditions to isolate discrepancies.
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±5% HPLC accuracy) and biological variability .
Q. How can researchers optimize synthetic pathways for this compound derivatives while minimizing byproduct formation?
- Reaction Kinetic Modeling : Use software (e.g., ChemAxon) to predict intermediate stability and transition states.
- Catalyst Screening : Test organocatalysts or metal catalysts (e.g., Pd/C) for yield improvement.
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Byproduct Characterization : Employ HR-MS and 2D NMR to identify side products and refine reaction conditions .
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTEJNOZQZNA-MOSHPQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.